Cas no 937601-34-8 (3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid)

3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with bromo, methyl, and carboxylic acid functional groups. This structure makes it a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly for the synthesis of biologically active molecules. The bromo substituent enhances reactivity for further functionalization, while the carboxylic acid group allows for derivatization or conjugation. Its well-defined chemical properties and stability under standard conditions make it suitable for use in cross-coupling reactions and as a building block in drug discovery. The compound is typically characterized by high purity and consistent performance in synthetic applications.
3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid structure
937601-34-8 structure
Product Name:3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS No:937601-34-8
MF:C9H8BrN3O2
MW:270.082720756531
MDL:MFCD08559029
CID:3060809
PubChem ID:19576736
Update Time:2025-06-13

3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
    • 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
    • MFCD08559029
    • 937601-34-8
    • CS-0325730
    • STK351500
    • G74009
    • AKOS000319203
    • 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylicacid
    • MDL: MFCD08559029
    • Inchi: 1S/C9H8BrN3O2/c1-4-3-6(9(14)15)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3,(H,14,15)
    • InChI Key: XZNCNTQHIIHHHC-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=NN2C(C(=O)O)=CC(C)=NC2=1

Computed Properties

  • Exact Mass: 268.97999g/mol
  • Monoisotopic Mass: 268.97999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 67.5Ų

3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid Pricemore >>

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Additional information on 3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Research Brief on 3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 937601-34-8)

3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 937601-34-8) is a pyrazolopyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases. Recent studies have highlighted its role as a key intermediate in the synthesis of novel small-molecule inhibitors, making it a valuable tool for researchers in the field.

Recent literature has explored the synthetic routes and optimization strategies for 3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic protocol that enhances yield and purity, addressing previous challenges in large-scale production. The study emphasized the compound's stability under various conditions, which is critical for its application in multi-step synthetic pathways. Additionally, the compound's reactivity at the bromo and carboxylic acid functional groups allows for diverse derivatization, enabling the creation of a broad library of analogs for biological screening.

In the context of drug discovery, 3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been utilized as a scaffold for designing inhibitors of protein kinases, such as JAK2 and EGFR. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited potent inhibitory activity against JAK2, a target implicated in myeloproliferative disorders. The researchers attributed this activity to the compound's ability to form critical hydrogen bonds and hydrophobic interactions within the kinase's ATP-binding pocket. These findings underscore the compound's potential as a starting point for developing next-generation kinase inhibitors.

Beyond kinase inhibition, recent investigations have explored the compound's utility in other therapeutic areas. For instance, a preprint article (2024) reported its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, where it served as a linker to facilitate targeted protein degradation. This innovative application highlights the compound's adaptability in emerging drug modalities. Furthermore, computational studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for its derivatives, suggesting good drug-like characteristics for further optimization.

In conclusion, 3-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 937601-34-8) continues to be a pivotal compound in medicinal chemistry research. Its synthetic accessibility, structural versatility, and demonstrated biological activity make it a valuable asset for drug discovery efforts. Future research is expected to focus on expanding its applications, particularly in targeted therapies and combination treatments, leveraging its unique chemical properties to address unmet medical needs.

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